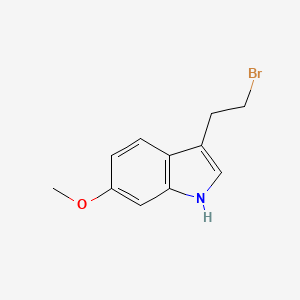
3-(2-bromoethyl)-6-methoxy-1H-indole
Overview
Description
3-(2-bromoethyl)-6-methoxy-1H-indole, also known as 6-Bromo-3-methoxytryptamine (6-BMT), is a chemical compound that belongs to the class of indoleamines. It is a potent agonist of the serotonin receptor subtype 5-HT_1D and has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
6-BMT acts as a potent agonist of the serotonin receptor subtype 5-HT_1D. Activation of this receptor subtype leads to the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels. This results in the inhibition of neurotransmitter release, particularly of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP), which are involved in pain transmission and inflammation.
Biochemical and Physiological Effects:
In preclinical studies, 6-BMT has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of migraine and other headache disorders. It has also been shown to regulate circadian rhythms and sleep-wake cycles, suggesting potential applications in the treatment of sleep disorders. Additionally, 6-BMT has been shown to exhibit antidepressant-like effects in animal models, indicating potential applications in the treatment of depression.
Advantages and Limitations for Lab Experiments
One advantage of using 6-BMT in lab experiments is its high potency and selectivity for the serotonin receptor subtype 5-HT_1D. This allows for precise and specific modulation of this receptor subtype, facilitating the study of its physiological and pharmacological effects. However, one limitation of using 6-BMT is its limited solubility in aqueous solutions, which may require the use of organic solvents or other solubilizing agents.
Future Directions
Future research on 6-BMT may focus on its potential therapeutic applications in the treatment of various neurological disorders, particularly migraine and other headache disorders. Additionally, further studies may investigate its role in regulating circadian rhythms and sleep-wake cycles, as well as its potential applications in the treatment of depression. Furthermore, the development of more soluble analogs of 6-BMT may facilitate its use in lab experiments and clinical applications.
Scientific Research Applications
6-BMT has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including migraine, cluster headache, and depression. It has also been investigated for its role in regulating circadian rhythms and sleep-wake cycles. Additionally, 6-BMT has been used as a tool compound to study the physiology and pharmacology of the serotonin receptor subtype 5-HT_1D.
properties
IUPAC Name |
3-(2-bromoethyl)-6-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-14-9-2-3-10-8(4-5-12)7-13-11(10)6-9/h2-3,6-7,13H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBFFCZCJJWVLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471419 | |
| Record name | 3-(2-bromoethyl)-6-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromoethyl)-6-methoxy-1H-indole | |
CAS RN |
68104-24-5 | |
| Record name | 3-(2-bromoethyl)-6-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

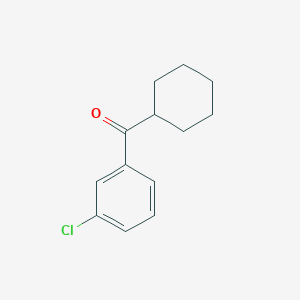
![(2S)-3,3-Dimethyl-2-[[(1R,2R)-2-(2-methyl-5-phenyl-1-pyrrolyl)cyclohexyl]thioureido]-N,N-bis(2-isobutyl)butanamide](/img/structure/B1610345.png)
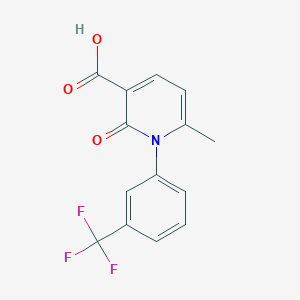
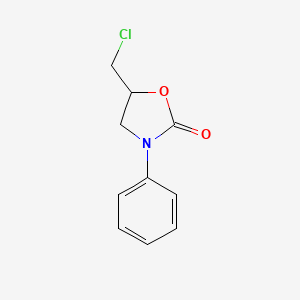


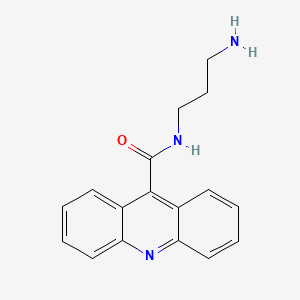

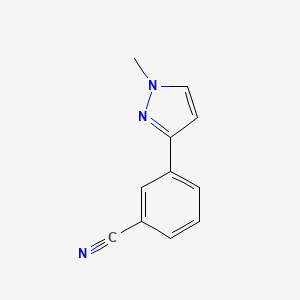


![4-[(3-Chlorophenyl)carbonyl]benzonitrile](/img/structure/B1610360.png)
![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1610363.png)
